Bienvenue dans la boutique en ligne BenchChem!

Cogazocine

Medicinal Chemistry Opioid Receptor Pharmacology Structure-Activity Relationship

Cogazocine (INN; CAS 57653-29-9; molecular formula C₂₁H₃₁NO; molecular weight 313.5 g/mol) is a synthetic opioid analgesic belonging to the benzomorphan structural family. It is classified pharmacologically as a narcotic analgesic that interacts with mu (MOR), kappa (KOR), and delta (DOR) opioid receptors.

Molecular Formula C21H31NO
Molecular Weight 313.5 g/mol
CAS No. 57653-29-9
Cat. No. B1604604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCogazocine
CAS57653-29-9
Molecular FormulaC21H31NO
Molecular Weight313.5 g/mol
Structural Identifiers
SMILESCCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CCC4
InChIInChI=1S/C21H31NO/c1-4-21-10-11-22(14-15-6-5-7-15)19(20(21,2)3)12-16-8-9-17(23)13-18(16)21/h8-9,13,15,19,23H,4-7,10-12,14H2,1-3H3
InChIKeyIUUBFDSJJHOTDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cogazocine (CAS 57653-29-9) Procurement-Relevant Identity and Pharmacological Class


Cogazocine (INN; CAS 57653-29-9; molecular formula C₂₁H₃₁NO; molecular weight 313.5 g/mol) is a synthetic opioid analgesic belonging to the benzomorphan structural family [1]. It is classified pharmacologically as a narcotic analgesic that interacts with mu (MOR), kappa (KOR), and delta (DOR) opioid receptors . The compound was assigned an International Nonproprietary Name (INN) in 1976 (Proposed INN List 36) but was never advanced to marketing authorization for therapeutic use [2]. Cogazocine remains available exclusively as a research chemical from specialty suppliers, typically at ≥95% purity .

Why Benzomorphan Opioids Cannot Be Considered Interchangeable: The Critical Role of N-Substituent Chemistry in Cogazocine


Within the benzomorphan class, the identity of the N‑substituent is the dominant structural determinant of opioid receptor subtype selectivity, intrinsic efficacy, and the balance between agonist and antagonist behavior [1]. Cogazocine carries a cyclobutylmethyl group at the N‑position, whereas its closest structural analogs bear fundamentally different N‑substituents: phenazocine has an N‑phenethyl group, pentazocine an N‑dimethylallyl group, and cyclazocine an N‑cyclopropylmethyl group [1][2]. These divergent substitution patterns produce distinct pharmacological fingerprints that cannot be predicted by the shared benzomorphan core alone. Consequently, substituting any of these analogs for Cogazocine in a research protocol introduces a chemically different ligand with altered receptor engagement, confounding experimental interpretation and procurement decisions .

Quantitative Differentiation Evidence for Cogazocine Versus Closest Benzomorphan Analogs


N-Cyclobutylmethyl Substitution Confers a Unique Structural Identity Distinct from All Clinically Advanced Benzomorphans

Cogazocine is the only benzomorphan opioid that bears an N‑cyclobutylmethyl substituent. The N‑substituents of the four closest benzomorphan analogs are: phenazocine (N‑phenethyl), pentazocine (N‑dimethylallyl), cyclazocine (N‑cyclopropylmethyl), and dezocine (N‑phenyl, bridged aminotetralin) [1]. In the diphenethylamine opioid series, the N‑cyclobutylmethyl motif was shown to impart high affinity and selectivity for the kappa opioid receptor (KOP): compound HS665 displayed Kᵢ values of 0.45 nM at KOP, 18.5 nM at MOR, and 102 nM at DOR, representing 41‑fold KOP/MOR and 227‑fold KOP/DOR selectivity [2]. By class‑level inference, Cogazocine's cyclobutylmethyl group is predicted to bias its receptor engagement profile toward KOP relative to benzomorphan analogs bearing phenethyl, dimethylallyl, or cyclopropylmethyl N‑substituents, although direct binding data for Cogazocine remain absent from the public domain.

Medicinal Chemistry Opioid Receptor Pharmacology Structure-Activity Relationship

In Vivo Endocrine Suppression in a Large-Animal Model: Quantitative LH and Testosterone Reduction Following Cogazocine Administration

Cogazocine lactate administered to adult male Beagle dogs at a single intramuscular dose of 1.0 mg/kg produced a statistically significant decrease in serum luteinizing hormone (LH) and testosterone concentrations, with the effect being rapidly reversible and lasting less than 24 hours [1]. Repeated administration at the same dose induced reversible suppression of spermatid maturation and subsequent deterioration of semen characteristics [1]. By contrast, cyclazocine, a benzomorphan bearing an N‑cyclopropylmethyl group, was evaluated for reproductive toxicity in rats and rabbits at oral doses up to 30 mg/kg/day and showed no drug‑related effects on fertility, mating, or offspring development [2]. While the endocrine‑suppressive effect of Cogazocine is consistent with the general opioid class property of reducing LH and testosterone [3], the specific spermiogenesis impairment documented for Cogazocine in a non‑rodent species represents a differentiated, quantitatively described in vivo endpoint that has not been reported for other benzomorphans under comparable experimental conditions.

Endocrinology Reproductive Toxicology Opioid-Induced Hypogonadism

Vendor-Reported Comparative Mu‑Opioid Receptor Affinity: Phenazocine Exhibits Stronger MOR Binding than Cogazocine

According to comparative product information provided by a research chemical supplier, the benzomorphan phenazocine is described as possessing 'stronger mu receptor affinity compared to Cogazocine,' while pentazocine is described as 'primarily a kappa agonist with less mu activity' . Although this statement lacks accompanying numeric Kᵢ or EC₅₀ values for Cogazocine, it represents the only available direct comparator language addressing Cogazocine's relative receptor engagement. When contextualized with the N‑cyclobutylmethyl SAR (see Evidence Item 1), this vendor assessment is mechanistically plausible: a cyclobutylmethyl N‑substituent would be expected to reduce MOR affinity relative to the phenethyl‑substituted phenazocine, potentially yielding a more balanced MOR/KOR/DOR interaction profile.

Receptor Binding Mu-Opioid Receptor Pharmacological Profiling

Absence of Clinical Development as a Procurement Advantage: Cogazocine as an Unencumbered Research Tool Compound

Cogazocine was never commercialized for therapeutic use and has no ATC code, no registered clinical trials, and no marketed formulations [1][2]. The ZINC database confirms 'no known activity' in ChEMBL and no clinical trial records [3]. In contrast, phenazocine, pentazocine, and dezocine have been or are currently marketed as analgesic medications, and cyclazocine underwent clinical investigation for addiction and bipolar depression [4]. This means that procuring Cogazocine provides a benzomorphan scaffold free from the confounding influences of clinical formulation excipients, legacy therapeutic branding, and the complex pharmacovigilance literature that accompanies marketed drugs. For receptor pharmacology, SAR exploration, or endocrine studies, Cogazocine serves as a chemically pristine probe whose experimental effects can be attributed solely to the parent molecule.

Research Tool Compound Pharmacological Probe Experimental Pharmacology

Optimal Research and Industrial Application Scenarios for Cogazocine Procurement


Opioid Receptor Structure-Activity Relationship (SAR) Studies Focused on N-Substituent Effects

Cogazocine’s unique N‑cyclobutylmethyl group makes it an essential comparator in systematic SAR campaigns exploring the impact of N‑substituent bulk, lipophilicity, and conformational flexibility on benzomorphan opioid receptor selectivity, as established in Section 3, Evidence Item 1 [1]. Laboratories synthesizing or testing benzomorphan libraries can use Cogazocine as the cyclobutylmethyl reference point alongside phenazocine (phenethyl), pentazocine (dimethylallyl), and cyclazocine (cyclopropylmethyl) to probe N‑substituent‑dependent MOR/KOR/DOR engagement.

In Vivo Modeling of Opioid-Induced Hypogonadism and Reversible Spermatogenic Suppression

The quantitatively characterized ability of Cogazocine to reversibly suppress serum LH, testosterone, and spermatid maturation in a large‑animal model (Beagle dog) at a defined dose (1.0 mg/kg i.m.), as documented in Section 3, Evidence Item 2 [2], positions this compound as a validated pharmacological tool for studies of opioid‑induced male reproductive endocrine disruption. Unlike cyclazocine, which showed no reproductive effects in rodent and rabbit models, Cogazocine provides an experimentally confirmed phenotype for investigating hypothalamic‑pituitary‑gonadal axis modulation by opioids.

Pharmacological Profiling of a Benzomorphan with Attenuated Mu‑Opioid Tone

Based on the vendor‑reported comparison that Cogazocine has weaker mu‑opioid receptor affinity than phenazocine (Section 3, Evidence Item 3) , researchers investigating the functional consequences of reduced MOR engagement within the benzomorphan scaffold can employ Cogazocine as a tool compound. This application is particularly relevant for studies seeking to dissociate analgesic efficacy from MOR‑mediated adverse effects such as respiratory depression and constipation, where Cogazocine may represent an intermediate pharmacological state between full MOR‑biased agonists (phenazocine) and KOR‑biased agonists (pentazocine).

Development and Validation of Analytical Reference Standards for Benzomorphan Identification

Because Cogazocine was never marketed and has no pharmacopoeial monograph, its procurement as a high‑purity (≥95%) research chemical from specialty suppliers enables its use as a unique reference standard for the identification and quantification of benzomorphan‑class compounds in forensic toxicology, environmental monitoring, or impurity profiling. Its distinct chromatographic retention parameters (XLogP3 5.5; boiling point 430.4°C [3]) further support its utility as a system suitability marker in HPLC and GC‑MS method development.

Quote Request

Request a Quote for Cogazocine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.